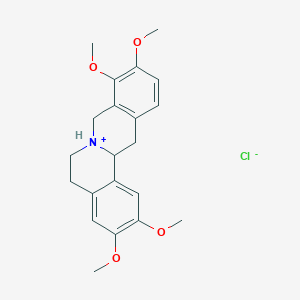

盐酸四氢巴马汀

描述

盐酸四氢巴马汀是一种主要存在于延胡索属和千金藤属植物中的异喹啉生物碱。 它在中药中因其镇痛和镇静作用而被传统使用 . 该化合物因其潜在的治疗作用而受到关注,包括用作苯二氮卓类药物和阿片类药物的替代品 .

科学研究应用

盐酸四氢巴马汀具有广泛的科学研究应用:

化学: 用于色谱方法开发的分析化学中的参考化合物.

生物学: 研究其对神经递质系统的影响,特别是多巴胺和5-羟色胺受体.

医学: 研究其在治疗精神分裂症、药物成瘾和心肌缺血等疾病方面的潜力.

工业: 用于生产膳食补充剂和草药制剂.

作用机制

盐酸四氢巴马汀主要通过拮抗多巴胺 D1 和 D2 受体来发挥作用。 它还与α-肾上腺素能受体和5-羟色胺受体相互作用,从而有助于其镇静和镇痛作用 . 该化合物阻断电压门控 L 型钙通道和激活钾通道的能力进一步增强了其治疗潜力 .

类似化合物:

盐酸小檗碱: 另一种具有类似药理作用的异喹啉生物碱。

盐酸巴马汀: 在结构上相似,并存在于相同的植物物种中.

独特性: 盐酸四氢巴马汀因其特定的受体相互作用及其在治疗从神经疾病到心血管疾病的各种疾病方面的潜在用途而独一无二 .

总之,盐酸四氢巴马汀是一种多功能化合物,在各种科学和医学领域具有巨大潜力。 它的独特特性和广泛的应用使其成为持续研究的宝贵主题。

生化分析

Biochemical Properties

Tetrahydropalmatine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to have anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects . It may act through several pathways, including the MMP/TIMP signaling and Wnt/β-catenin pathways .

Cellular Effects

Tetrahydropalmatine hydrochloride has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is a potent muscle relaxant .

Molecular Mechanism

The molecular mechanism of Tetrahydropalmatine hydrochloride involves interactions with various biomolecules. It has been reported to interact with a number of receptor types, including dopamine D1, D2, D3 receptors, alpha-1 adrenergic receptors, and GABA-A receptors .

Temporal Effects in Laboratory Settings

Tetrahydropalmatine hydrochloride has been shown to exert robust antihyperalgesia effects through down-regulation of P2X3 receptors and TRPV1 in inflammatory pain . This suggests that the effects of Tetrahydropalmatine hydrochloride can change over time in laboratory settings.

Dosage Effects in Animal Models

Tetrahydropalmatine hydrochloride demonstrates an analgesic effect in animal models of neuropathic and inflammatory pain . The effects of Tetrahydropalmatine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways of Tetrahydropalmatine hydrochloride involve several enzymes and cofactors. The biotransformation of Tetrahydropalmatine hydrochloride mainly includes monohydroxylation, demethylation, glucuronidation, and sulfonation of demethylated metabolites .

Transport and Distribution

Tetrahydropalmatine hydrochloride can be absorbed, widely distributed in various tissues or organs, and rapidly metabolized/eliminated after oral administration .

Subcellular Localization

Given its wide distribution in various tissues and organs, it is likely that it is localized to multiple subcellular compartments .

准备方法

合成路线和反应条件: 盐酸四氢巴马汀的合成通常涉及脱氢小檗碱的氢化。 该反应在氢气气氛下,在钯催化剂的存在下,在升高的压力和温度下进行 . 然后将所得产物纯化并转化为其盐酸盐形式。

工业生产方法: 盐酸四氢巴马汀的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱 (HPLC) 进行纯化和质量控制 .

化学反应分析

反应类型: 盐酸四氢巴马汀会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成脱氢小檗碱。

还原: 脱氢小檗碱的氢化会生成四氢巴马汀。

取代: 该化合物中的甲氧基在特定条件下可以被取代.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 钯碳 (Pd/C) 通常用作氢化反应的催化剂。

取代: 甲醇和其他醇类通常用作取代反应的溶剂.

主要产物:

氧化: 脱氢小檗碱

还原: 四氢巴马汀

取代: 各种甲氧基取代的衍生物.

相似化合物的比较

Berberine Hydrochloride: Another isoquinoline alkaloid with similar pharmacological properties.

Palmatine Hydrochloride: Shares structural similarities and is found in the same plant species.

Uniqueness: Tetrahydropalmatine hydrochloride is unique due to its specific receptor interactions and its potential use in treating a wide range of conditions, from neurological disorders to cardiovascular diseases .

属性

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

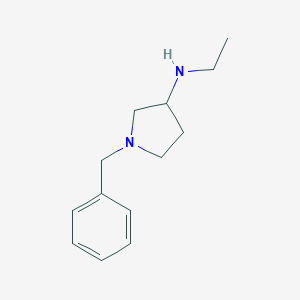

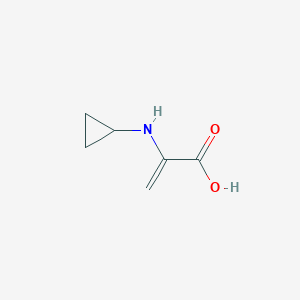

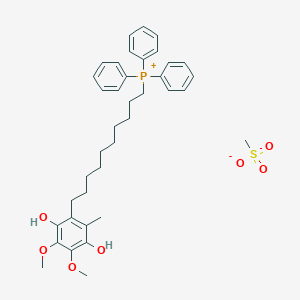

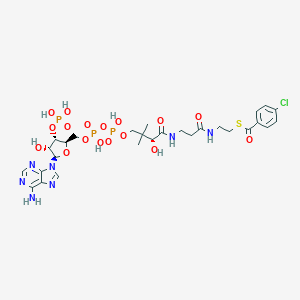

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for the antihypertensive effects of Tetrahydropalmatine hydrochloride?

A1: Research suggests that Tetrahydropalmatine hydrochloride exerts its antihypertensive effects primarily through its action on the central nervous system (CNS). [] Specifically, it appears to lower blood pressure by reducing sympathetic tone, leading to a decrease in plasma noradrenaline levels. [] This effect was observed both in spontaneously hypertensive rats (SHRs) and after direct injection of THP into the brain. []

Q2: Does Tetrahydropalmatine hydrochloride directly influence noradrenaline levels in the body?

A2: Yes, studies have shown that administration of Tetrahydropalmatine hydrochloride leads to a decrease in plasma noradrenaline levels in SHRs. [] While the exact mechanism by which this occurs requires further investigation, the observed reduction in noradrenaline alongside the blood pressure lowering effect suggests a potential link between THP's CNS activity and its influence on the sympathetic nervous system. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)